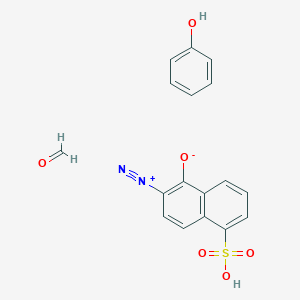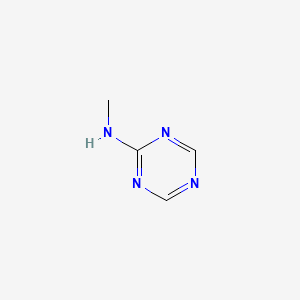
(+-)-17-Phenethylmorphinan hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-17-Phenethylmorphinan hydrobromide is a chemical compound belonging to the morphinan class. It is a derivative of morphine and is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenethyl group attached to the morphinan structure, which influences its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-17-Phenethylmorphinan hydrobromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morphinan Core: The initial step involves the synthesis of the morphinan core structure through a series of chemical reactions, including cyclization and reduction processes.
Introduction of the Phenethyl Group: The phenethyl group is introduced to the morphinan core via a substitution reaction, often using phenethyl bromide as the reagent.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base of the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of (±)-17-Phenethylmorphinan hydrobromide follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(±)-17-Phenethylmorphinan hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.
Substitution: The phenethyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenethyl derivatives.
科学研究应用
(±)-17-Phenethylmorphinan hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various morphinan derivatives.
Biology: Studied for its interactions with biological receptors and its potential as a pharmacological agent.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new chemical entities and pharmaceutical formulations.
作用机制
The mechanism of action of (±)-17-Phenethylmorphinan hydrobromide involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, leading to the modulation of pain signals and the release of neurotransmitters. This interaction results in analgesic effects and potential therapeutic benefits in pain management.
相似化合物的比较
Similar Compounds
Morphine: A well-known opioid analgesic with a similar core structure but lacking the phenethyl group.
Codeine: Another opioid analgesic with a similar structure but different functional groups.
Dextromethorphan: A morphinan derivative used as a cough suppressant.
Uniqueness
(±)-17-Phenethylmorphinan hydrobromide is unique due to the presence of the phenethyl group, which enhances its binding affinity to opioid receptors and potentially increases its analgesic potency compared to other morphinan derivatives.
属性
CAS 编号 |
63868-42-8 |
|---|---|
分子式 |
C24H30BrNO |
分子量 |
428.4 g/mol |
IUPAC 名称 |
(1R,9R,10R)-17-(2-phenylethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrobromide |
InChI |
InChI=1S/C24H29NO.BrH/c26-20-10-9-19-16-23-21-8-4-5-12-24(21,22(19)17-20)13-15-25(23)14-11-18-6-2-1-3-7-18;/h1-3,6-7,9-10,17,21,23,26H,4-5,8,11-16H2;1H/t21-,23+,24+;/m0./s1 |
InChI 键 |
VKBPZWOOYLNYSW-YGICXTQQSA-N |
手性 SMILES |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CC=C5.Br |
规范 SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CC=C5.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14171147.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)

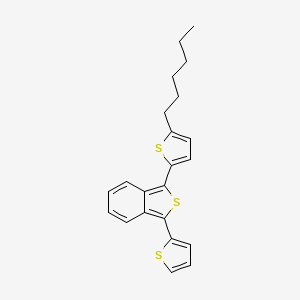
![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
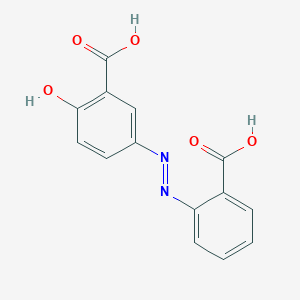
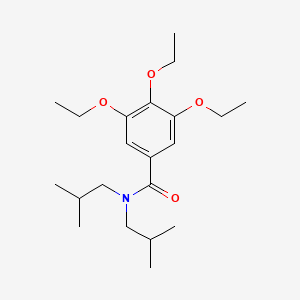

![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)

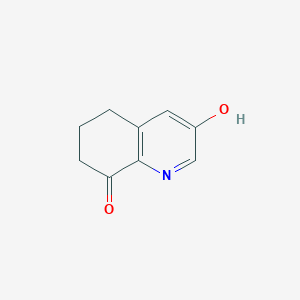
![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)
